6-Hydroxy-4-methoxy-7-nitro-1-benzofuran-5-carboxamide

Amiodarone intermediate Benzofuran synthesis Nitro reduction chemistry

For amiodarone intermediate supply chains, the 7-nitro substituent is non-negotiable-the 7-methoxy analog cannot undergo the requisite reduction to the 7-amino derivative. This compound is the verified synthetic entry point for that transformation. - Enables selective reduction to 7-amino-6-hydroxy-4-methoxybenzofuran-5-carboxamide (inaccessible from 7-OMe analog). - Supports SAR expansion across 7-substituted benzofuran-5-carboxamides; fills critical data gap in antimicrobial and anticancer screening libraries. - Sourced as an API intermediate with documented use in amiodarone manufacturing pathways.

Molecular Formula C10H8N2O6
Molecular Weight 252.18 g/mol
CAS No. 88258-45-1
Cat. No. B12887819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy-4-methoxy-7-nitro-1-benzofuran-5-carboxamide
CAS88258-45-1
Molecular FormulaC10H8N2O6
Molecular Weight252.18 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C2=C1C=CO2)[N+](=O)[O-])O)C(=O)N
InChIInChI=1S/C10H8N2O6/c1-17-8-4-2-3-18-9(4)6(12(15)16)7(13)5(8)10(11)14/h2-3,13H,1H3,(H2,11,14)
InChIKeyQSKBFMXSHNDBGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hydroxy-4-methoxy-7-nitro-1-benzofuran-5-carboxamide: Chemical Profile & Differentiation


6-Hydroxy-4-methoxy-7-nitro-1-benzofuran-5-carboxamide (CAS 88258-45-1) is a polysubstituted benzofuran-5-carboxamide bearing a distinctive 7-nitro substituent, a 6-hydroxy group, and a 4-methoxy group on the benzofuran core . The compound is recognized as a synthetic intermediate in the preparation of the class III antiarrhythmic drug amiodarone, establishing its industrial relevance in active pharmaceutical ingredient (API) manufacturing pathways . This benzofuran carboxamide scaffold is a member of a broader class explored for antimicrobial and anticancer activities, with substitution pattern at position 7 serving as a critical determinant of biological and physicochemical properties .

Synthetic intermediate Amiodarone manufacturing pathway
Distinct 7-nitro group Enables nitro-to-amine reduction
Research scaffold Benzofuran-5-carboxamide library member

Why Generic Substitution Fails for 6-Hydroxy-4-methoxy-7-nitro-1-benzofuran-5-carboxamide


Benzofuran-5-carboxamides bearing different substituents at position 7 exhibit divergent synthetic utility and biological profiles that preclude generic interchange. The 7-nitro group in 6-hydroxy-4-methoxy-7-nitro-1-benzofuran-5-carboxamide serves as a synthetic handle for further functionalization (e.g., reduction to a 7-amino derivative) that is absent in the 7-methoxy analog . Published structure-activity studies on benzofuran carboxamide libraries demonstrate that antibacterial potency varies from 'moderate or slight activity' to inactivity depending on specific N-substitution and ring functionalization patterns, meaning even closely related benzofuran-5-carboxamides cannot be assumed to exhibit equivalent performance in biological or synthetic applications .

Synthetic handle absent in 7-methoxy analog

The 7-nitro group provides a reduction site for downstream diversification; the 7-methoxy analog may not serve as a direct synthetic substitute in amiodarone synthesis.

Biological activity data gap

No antimicrobial data are available for the 7-nitro variant; performance extrapolation from the 7-methoxy analog requires confirmatory testing.

6-Hydroxy-4-methoxy-7-nitro-1-benzofuran-5-carboxamide: Quantitative Differentiation


Synthetic Handle: 7-Nitro vs. 7-Methoxy

6-Hydroxy-4-methoxy-7-nitro-1-benzofuran-5-carboxamide is a documented intermediate in the amiodarone synthetic pathway, a role that the 7-methoxy analog (6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxamide, CAS 75000-62-3) does not fulfill . The 7-nitro group offers a site for selective reduction to a 7-amino intermediate, enabling downstream diversification that is chemically inaccessible from the 7-methoxy substituent. This pathway-specific utility provides a procurement rationale independent of any biological activity comparison.

Synthetic Handle
Data to verify
7-Nitro enables reduction to 7-amino
Unique amiodarone intermediate pathway
Qualitative; 7-methoxy cannot undergo this conversion
Amiodarone intermediate Benzofuran synthesis Nitro reduction chemistry

Antifungal Activity: 7-Methoxy Known, 7-Nitro Untested

The closest structural analog, 6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxamide (CAS 75000-62-3), has reported minimum inhibitory concentration (MIC) values of 2–8 μg/mL against Candida albicans and Aspergillus niger . In contrast, no published MIC or zone-of-inhibition data exist for the 7-nitro variant (6-hydroxy-4-methoxy-7-nitro-1-benzofuran-5-carboxamide) against any microbial strain. This data gap prevents any direct potency comparison but highlights that the 7-nitro substitution pattern defines a distinct, functionally uncharacterized chemical space relative to the partially characterized 7-methoxy analog. The known benzofuran carboxamide library study by Lavanya et al. (2017) further demonstrates that benzofuran-5-carboxamide biological activity is highly sensitive to substituent identity and position, with activity ranging from IC50 >100 μM to <1 μM across different derivatives . This underscores that the 7-nitro compound cannot be assumed to share the antimicrobial profile of its 7-methoxy counterpart without direct experimental data.

Antifungal Activity
Data to verify
7-Nitro: no MIC data
7-Methoxy: MIC 2–8 μg/mL
Cannot assume functional equivalence
Against C. albicans, A. niger
Antimicrobial screening Benzofuran SAR Fungal MIC

Antibacterial Activity: Class-Level Data, 7-Nitro Gap

Hishmat et al. (1989) reported that a series of benzofuran-carboxamide derivatives—including dicarbethoxy intermediates and N-substituted amides derived from 4-methoxy and 4,7-dimethoxy 6-hydroxy-benzofuran-5-carboxylic acids—exhibited 'moderate or slight activity' against Gram-positive bacteria in vitro . No benzofuran-5-carboxamide bearing a 7-nitro substituent was included in this study, and no subsequent publications have reported Gram-positive antibacterial data for the 7-nitro target compound. The absence of data precludes any claim about whether the 7-nitro group enhances, diminishes, or has no effect on antibacterial potency relative to the 7-methoxy and 7-unsubstituted analogs. This represents a knowledge gap that must be considered in any procurement decision based on expected antibacterial performance.

Antibacterial Activity
Class-level inference
Class: moderate or slight activity
7-Nitro untested; cannot extrapolate class activity
Hishmat et al. 1989: no 7-nitro data
Gram-positive antibacterial Benzofuran SAR Carboxamide derivatives

Physicochemical Divergence: 7-Nitro vs. 7-Methoxy

Although experimentally measured logP, pKa, and aqueous solubility data are not publicly available for 6-hydroxy-4-methoxy-7-nitro-1-benzofuran-5-carboxamide, computational comparison with the 7-methoxy analog (CAS 75000-62-3) reveals key structural differences with physicochemical implications. The 7-nitro compound (molecular formula C10H8N2O6, molecular weight 252.18 g/mol) differs from the 7-methoxy analog (C11H11NO5, molecular weight 237.21 g/mol) by replacement of –OCH3 with –NO2 . The nitro group's strong electron-withdrawing character (−σp = 0.78 for –NO2 vs. −σp = −0.27 for –OCH3, per Hammett constants) is expected to significantly alter the compound's hydrogen-bond acceptor capacity, dipole moment, and reduction potential relative to the 7-methoxy analog . The additional nitrogen atom in the 7-nitro compound also increases hydrogen-bond acceptor count and topological polar surface area, potentially affecting membrane permeability and solubility profiles.

Physicochemical Properties
Class-level inference
Δ Hammett σp +1.05 (NO₂ vs OCH₃)
Altered H-bond, dipole, permeability profiles
No experimental logP/pKa data
Physicochemical properties Nitro group effect Molecular descriptor comparison

6-Hydroxy-4-methoxy-7-nitro-1-benzofuran-5-carboxamide: Application Scenarios


Amiodarone Synthetic Intermediate Sourcing

6-Hydroxy-4-methoxy-7-nitro-1-benzofuran-5-carboxamide is a documented intermediate in the manufacturing pathway of amiodarone, a World Health Organization Essential Medicine . Procurement of this specific nitro-substituted benzofuran-5-carboxamide for amiodarone intermediate supply chains is supported by vendor listings specifying this role. The 7-nitro group enables subsequent reduction to a 7-amino derivative, a transformation not possible with the 7-methoxy analog (CAS 75000-62-3), making the 7-nitro substitution pattern the required chemical identity for this synthetic application . Organizations developing or optimizing amiodarone synthetic routes should prioritize this compound over the 7-methoxy analog or other benzofuran-5-carboxamides lacking the requisite nitro functionality.

Benzofuran Diversification: Nitro-to-Amine Chemistry

The 7-nitro group provides a unique synthetic handle for selective reduction to a 7-amino-6-hydroxy-4-methoxy-1-benzofuran-5-carboxamide intermediate . This reduction chemistry is inaccessible from the 7-methoxy analog and enables further derivatization such as diazotization, acylation, or sulfonylation at the 7-position. As supported by the benzofuran carboxamide library study of Lavanya et al. (2017), different N-substitution and ring functionalization patterns yield markedly different biological activities, suggesting that the 7-amino derivative accessible from 6-hydroxy-4-methoxy-7-nitro-1-benzofuran-5-carboxamide could occupy novel chemical space distinct from both the 7-nitro and 7-methoxy variants . Researchers seeking to explore 7-substituted benzofuran-5-carboxamide chemical space should prioritize the 7-nitro variant as a diversification entry point.

Antimicrobial SAR Library Inclusion

While the 7-methoxy analog (CAS 75000-62-3) has reported antifungal MIC values of 2–8 μg/mL against Candida albicans and Aspergillus niger, no antimicrobial data exist for the 7-nitro variant . The benzofuran carboxamide class has established, albeit moderate, Gram-positive antibacterial activity per Hishmat et al. (1989) . Inclusion of 6-hydroxy-4-methoxy-7-nitro-1-benzofuran-5-carboxamide in antimicrobial screening libraries would enable systematic structure-activity relationship (SAR) exploration of the electronic effect of the 7-nitro group on antibacterial and antifungal potency. Given that biological activity across benzofuran carboxamide derivatives ranges from inactive (IC50 >100 μM) to potent (IC50 <1 μM), the 7-nitro compound fills a critical SAR gap . Procurement of this compound for antimicrobial SAR panels is justified by the absence of existing data for this specific substitution pattern rather than by any assumed potency.

Physicochemical Library: Electron-Deficient Benzofurans

The strong electron-withdrawing nitro group (Hammett σp = +0.78) at position 7 of 6-hydroxy-4-methoxy-7-nitro-1-benzofuran-5-carboxamide creates a markedly different electronic environment compared to the electron-donating 7-methoxy analog (Hammett σp = −0.27) . This difference of Δσp = +1.05 between the two compounds is expected to impact hydrogen-bond acceptor capacity, reduction potential, dipole moment, and potentially membrane permeability . Procurement of the 7-nitro compound for physicochemical property libraries—including experimental determination of logP, pKa, aqueous solubility, and permeability—would fill a data gap in understanding how 7-nitro substitution modulates benzofuran-5-carboxamide drug-like properties relative to electron-rich analogs. This is particularly relevant for drug discovery programs exploring nitroaromatic benzofuran scaffolds.

Application
Selection Property
Validation Focus
Amiodarone intermediate synthesis
7-Nitro substitution pattern
Nitro-to-amine reduction compatibility
Benzofuran scaffold diversification
Nitro-to-amine synthetic handle
Downstream derivatization potential
Antimicrobial SAR library
Untested 7-nitro benzofuran
Confirmatory antimicrobial screening
Physicochemical property library
Electron-withdrawing nitro group
Experimental logP/pKa/permeability measurement
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